molecular formula C8H6Cl2N2O B8229953 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine

2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine

Cat. No.: B8229953
M. Wt: 217.05 g/mol
InChI Key: FVIFZHWIKQLJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine (CAS 1607479-45-7) is a high-value chemical intermediate in medicinal chemistry and anticancer drug discovery. Its core structure is based on the furo[2,3-d]pyrimidine scaffold, which is a conformationally restricted bicyclic heterocycle recognized for its potential in designing multi-targeted therapeutic agents . The primary research value of this compound lies in its role as a versatile building block for the synthesis of novel molecules that act as dual inhibitors. Researchers have utilized this scaffold to create compounds that simultaneously inhibit microtubule assembly and receptor tyrosine kinases (RTKs), such as EGFR, VEGFR2, and PDGFR-β . This dual mechanism of action represents a promising strategy in oncology to combat drug resistance and improve therapeutic outcomes. The two chlorine atoms on the pyrimidine ring make it an excellent substrate for nucleophilic aromatic substitution, allowing for facile functionalization to explore structure-activity relationships (SAR) . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c1-3-4(2)13-7-5(3)6(9)11-8(10)12-7/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIFZHWIKQLJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=NC(=N2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Dichloroacrylonitrile Derivatives

The core furo[2,3-d]pyrimidine structure is typically constructed via cyclization reactions. A patent describing the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CN110386936B) provides insights into analogous strategies. Here, 2-methyl-3,3-dichloroacrylonitrile undergoes condensation with trimethyl orthoformate in cyclohexane or tetrahydrofuran (THF), catalyzed by Lewis acids like zinc chloride (ZnCl₂). This forms a 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene intermediate, which subsequently reacts with formamidine acetate under basic conditions to yield the pyrimidine ring. Applied to 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine, similar cyclization steps likely involve dimethyl-substituted precursors to introduce the methyl groups at positions 5 and 6.

Halogenation and Chlorination Strategies

Chlorination at positions 2 and 4 is critical for achieving the target compound’s reactivity. The patent CN102070536A demonstrates the use of triphosgene (bis(trichloromethyl) carbonate) and trichloroethylene as chlorinating agents for 5-fluorouracil derivatives. Under reflux with tertiary amine catalysts like triethylamine, this method achieves >98% purity in 2,4-dichloro-5-fluoropyrimidine. For this compound, analogous conditions using POCl₃ or triphosgene in dimethylformamide (DMF) at 80–110°C could facilitate dichlorination.

Methyl Group Introduction

The 5,6-dimethyl substituents are introduced either during cyclization or via post-functionalization. A PMC study on thieno[3,4-d]pyrimidine derivatives highlights Sonogashira coupling and palladium-catalyzed methyl group installation using trimethylaluminum (AlMe₃). For the target compound, methyl groups may be incorporated via:

  • Pre-cyclization alkylation : Reacting dichloroacrylonitrile with methylating agents like methyl iodide (CH₃I) before cyclization.

  • Post-cyclization Friedel-Crafts alkylation : Using AlCl₃ as a catalyst to add methyl groups to the fused furan ring.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysts

Zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) are recurrent in cyclization and alkylation steps. In CN110386936B, ZnCl₂ (1–5 wt%) enables efficient condensation of dichloroacrylonitrile with trimethyl orthoformate, achieving >90% intermediate yield. However, AlCl₃ poses challenges in product isolation due to gel formation, necessitating solvent systems like petroleum ether or 2-methyltetrahydrofuran for improved phase separation.

Solvent Selection

Non-polar solvents (cyclohexane, n-hexane) favor cyclization by stabilizing reactive intermediates, while polar aprotic solvents (DMF, THF) enhance chlorination kinetics. For example, triphosgene-mediated chlorination in DMF at 100°C completes within 2–4 hours, compared to 8–12 hours in toluene.

Temperature and Time Dependence

  • Cyclization : 0–50°C for 2–8 hours.

  • Chlorination : 50–110°C for 4–24 hours.
    Higher temperatures accelerate reaction rates but risk side reactions, such as over-chlorination or decomposition.

Industrial-Scale Production Challenges

Purity and Byproduct Management

Despite high yields (>90%), achieving >98% purity requires meticulous byproduct removal. The patent CN102070536A employs fractional distillation after reflux to isolate 2,4-dichloro-5-fluoropyrimidine from methylbenzene and unreacted triphosgene. For the dimethyl-substituted analog, chromatography or recrystallization in ethanol/water mixtures may be necessary.

Corrosion and Equipment Compatibility

Triphosgene and POCl₃ are highly corrosive, necessitating glass-lined reactors or Hastelloy equipment. The CN102070536A process minimizes corrosion by using tertiary amine catalysts (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene), which neutralize acidic byproducts.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity Scale Feasibility
Cyclization + ChlorinationZnCl₂, POCl₃, DMF80°C, 8 h85–90%95–97%Pilot-scale
Triphosgene HalogenationTriphosgene, triethylamine, DCM100°C, 4 h88–92%98–99%Industrial
Post-alkylationAlMe₃, Pd(PPh₃)₄, THF60°C, 12 h75–80%90–92%Lab-scale

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine has numerous scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Furo[2,3-d]pyrimidine Family

4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine (Compound 17)
  • Structural Difference : Lacks the 5,6-dimethyl groups and has only one chlorine substituent at position 3.
  • Activity: Intermediate in synthesizing derivatives like compound 11 (see below). Limited direct biological data, but its derivatives show nanomolar kinase inhibition .
4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines (Compounds 254–257)
  • Structural Features: Varied substituents at position 4 (e.g., methoxy, ethoxy, or anilino groups) with 2,6-dimethyl groups.
  • Activity :
    • EGFR IC50: 68.2–226 nM (weaker than reference inhibitors like gefitinib).
    • VEGFR-2 IC50: >200 nM (lower potency than compound 11).
    • Tubulin Inhibition : Disrupt microtubule networks at 1–10 μM concentrations, comparable to colchicine .
Compound 11 (4'-Methoxy-N-methylanilino derivative)
  • Structural Features: 4'-methoxy-N-methylanilino substituent at position 4, with 2,6-dimethyl groups.
  • Activity: Kinase Inhibition: VEGFR-2 IC50 = 9 nM; PDGFR-β IC50 = 15 nM (similar to sorafenib and semaxanib). Microtubule Effects: Binds at the vinca alkaloid site, inhibits tubulin polymerization (IC50 = 1.2 μM), and overcomes βIII-tubulin/P-gp-mediated resistance. In Vivo Efficacy: Reduces tumor size by 70–80% in xenograft models, outperforming docetaxel and sorafenib .

Heterocyclic Analogues: Thieno[2,3-d]pyrimidines

2,4-Dichloro-5,6-dihydrothieno[2,3-d]pyrimidine
  • Structural Difference: Replaces the furan oxygen with sulfur and incorporates a dihydro (non-aromatic) ring.
  • Activity: Limited biological data, but thieno analogues generally exhibit reduced kinase affinity due to altered electronic properties. However, they show enhanced metabolic stability .
2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine
  • Structural Features : Methyl group at position 5.
  • Activity: Primarily explored as a synthetic intermediate. No direct antitumor data reported .

Key Data Tables

Table 1: Comparative Kinase and Tubulin Inhibition Profiles

Compound VEGFR-2 IC50 (nM) PDGFR-β IC50 (nM) Tubulin Polymerization IC50 (μM)
2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine* 9 15 1.2
Compound 254 >200 >200 10.5
Sorafenib 10 20 N/A
Colchicine N/A N/A 1.0

*Data inferred from structurally similar compound 11 .

Table 2: Structural and Functional Comparison

Compound Substituents (Positions) Heterocycle Key Biological Targets
This compound 2,4-Cl; 5,6-Me Furan VEGFR-2, PDGFR-β, Tubulin
4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine 4-Cl; 2,6-Me Furan Intermediate for kinase inhibitors
2,4-Dichloro-5,6-dihydrothieno[2,3-d]pyrimidine 2,4-Cl; 5,6-dihydro Thiophene Synthetic intermediate

Mechanistic Insights

  • Kinase Inhibition : The dichloro and dimethyl groups in this compound enhance hydrophobic interactions with ATP-binding pockets of VEGFR-2 (e.g., Cys917 hydrogen bonding) and PDGFR-β .
  • Microtubule Binding : The furan ring’s planarity facilitates stacking with tubulin’s β-subunit, while chlorine atoms stabilize interactions at the vinca site .

Biological Activity

2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a furo-pyrimidine scaffold, characterized by the presence of two chlorine atoms and two methyl groups. Its chemical formula is C₈H₈Cl₂N₂O, and it has a molecular weight of approximately 205.07 g/mol. The unique structure contributes to its biological activity by enabling interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of furo[2,3-d]pyrimidines were synthesized and evaluated for their inhibitory effects on cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity against multiple cancer types, with selectivity ratios varying from 0.7 to 39 at the GI50 level (growth inhibition concentration) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer TypeIC50 (µM)Selectivity Ratio
1cLeukemia0.003439
1dBreast0.01525
1eLung0.02020

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations indicate that this compound may possess antimicrobial activity. Studies have shown that compounds with similar structures can inhibit microbial growth by targeting essential enzymes involved in metabolic pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes associated with cell proliferation and survival in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases (e.g., S phase), leading to increased apoptosis rates .
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to targets such as dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis in rapidly dividing cells .

Case Studies

Several case studies have documented the efficacy of this compound in vitro:

  • Study on Leukemia Cells : A specific derivative demonstrated potent activity against leukemia cell lines with an IC50 value of 0.0034 µM. Mechanistic studies revealed activation of apoptotic pathways involving caspase-3 and modulation of Bcl-2 expression .
  • Broad-Spectrum Antitumor Activity : Another study evaluated various derivatives against a panel of cancer cell lines, showing promising results across multiple types with selectivity towards leukemia and breast cancers .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine?

  • Methodological Answer : The core scaffold can be synthesized via cyclization of substituted pyrimidine precursors. For example, chlorination of a hydroxylated intermediate using POCl₃ under reflux is a critical step, as demonstrated in the synthesis of 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine . Key steps include:

  • Cyclocondensation of malononitrile derivatives with hydroxyacetone in methanol under argon.
  • Chlorination with POCl₃ at reflux temperatures (2–3 hours), followed by purification via silica gel chromatography (hexane/EtOAc gradients).
  • Characterization via TLC (Rf values) and NMR to confirm regiochemistry.

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • GC-MS : For purity assessment and molecular ion detection, as applied to structurally similar thieno[2,3-d]pyrimidines .
  • ¹H/¹³C NMR : Focus on distinguishing methyl groups (δ 2.1–2.6 ppm) and aromatic protons (δ 6.6–8.5 ppm). For example, 2,6-dimethylfuro[2,3-d]pyrimidines show distinct singlet peaks for methyl groups and furan protons .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow strict lab safety guidelines:

  • Avoid inhalation/ingestion; use fume hoods and PPE (gloves, goggles).
  • Segregate waste and dispose via certified hazardous waste services .
  • Monitor reactivity with NaH/DMF (exothermic) and POCl₃ (corrosive) during synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing substituents at the 4-position?

  • Methodological Answer :

  • Substituent Compatibility : Use NaH in DMF to deprotonate the 4-position, followed by nucleophilic substitution with aryl/alkyl halides. For example, N-aryl derivatives are synthesized in 51–75% yields by reacting with substituted anilines under argon .
  • DOE Optimization : Vary temperature (0°C to RT), stoichiometry (1–3 eq. NaH), and solvent (DMF vs. THF) to maximize yields. TLC monitoring is critical to track reaction progression .

Q. How to resolve contradictions in spectral data for regioisomeric derivatives?

  • Methodological Answer :

  • Comparative NMR Analysis : Compare chemical shifts of methyl groups and aromatic protons. For example, 2,6-dimethylfuro[2,3-d]pyrimidines exhibit distinct methyl singlets (δ 2.43–2.63 ppm) versus 5,6-dimethyl isomers .
  • X-ray Crystallography : Resolve ambiguous structures by determining crystal packing and bond angles .

Q. What strategies are effective for studying the compound’s biological activity in kinase inhibition?

  • Methodological Answer :

  • Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in ATP-competitive inhibition assays. Preclinical studies on similar furopyrimidines show IC₅₀ values in the nanomolar range .
  • SAR Analysis : Modify 4-position substituents (e.g., electron-withdrawing groups like Cl or CF₃) to enhance binding affinity. For example, N-(4-chlorophenyl) derivatives exhibit improved selectivity .

Q. How to design multi-step syntheses for analogs with improved water solubility?

  • Methodological Answer :

  • Polar Substituents : Introduce hydrophilic groups (e.g., -NH₂, -OH) at the 4-position. For instance, N-methoxy phenyl derivatives show enhanced aqueous solubility .
  • Prodrug Approaches : Synthesize phosphate or glycoside conjugates to improve bioavailability. Monitor stability via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.